Butyl({[4-(2-methylpropyl)phenyl]methyl})amine hydrochloride

Purity Quality Control Reproducibility

Butyl({[4-(2-methylpropyl)phenyl]methyl})amine hydrochloride is a substituted benzylamine building block featuring a butyl group on the amine nitrogen and an isobutyl substituent at the para position of the phenyl ring, supplied as the hydrochloride salt. With a molecular formula of C15H26ClN and a molecular weight of 255.83 g/mol, this compound belongs to the class of secondary amines used as intermediates in medicinal chemistry and organic synthesis.

Molecular Formula C15H26ClN
Molecular Weight 255.82 g/mol
CAS No. 1240567-11-6
Cat. No. B6361710
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameButyl({[4-(2-methylpropyl)phenyl]methyl})amine hydrochloride
CAS1240567-11-6
Molecular FormulaC15H26ClN
Molecular Weight255.82 g/mol
Structural Identifiers
SMILESCCCCNCC1=CC=C(C=C1)CC(C)C.Cl
InChIInChI=1S/C15H25N.ClH/c1-4-5-10-16-12-15-8-6-14(7-9-15)11-13(2)3;/h6-9,13,16H,4-5,10-12H2,1-3H3;1H
InChIKeyBCRUIAGZCCGDMJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Butyl({[4-(2-methylpropyl)phenyl]methyl})amine Hydrochloride (CAS 1240567-11-6): Sourcing and Selection Essentials for Chemical Researchers


Butyl({[4-(2-methylpropyl)phenyl]methyl})amine hydrochloride is a substituted benzylamine building block featuring a butyl group on the amine nitrogen and an isobutyl substituent at the para position of the phenyl ring, supplied as the hydrochloride salt . With a molecular formula of C15H26ClN and a molecular weight of 255.83 g/mol, this compound belongs to the class of secondary amines used as intermediates in medicinal chemistry and organic synthesis . Its structural features—a hydrophobic alkyl chain on nitrogen combined with a branched alkyl substituent on the aromatic ring—confer distinct physicochemical properties that differentiate it from simpler benzylamine analogs [1].

Salt Form Hydrochloride salt enables aqueous solubility, avoiding co-solvent interference.
Regiochemistry Defined para-substitution ensures consistent spatial orientation in binding models.
Purity Context Specification-grade purity reported; supports SAR reproducibility and low-impurity workflows.

Why Interchanging Butyl({[4-(2-methylpropyl)phenyl]methyl})amine Hydrochloride with Other Benzylamines Risks Compromising Your Research


Substituting butyl({[4-(2-methylpropyl)phenyl]methyl})amine hydrochloride with a generic benzylamine or even a close structural analog can introduce significant physicochemical changes that undermine experimental reproducibility. The combination of a butyl chain on the amine nitrogen and an isobutyl group on the phenyl ring creates a unique lipophilic profile and steric environment that is absent in simpler N-benzyl-2-methylpropan-1-amine hydrochloride (CAS 23530-81-6) . Furthermore, the hydrochloride salt form provides markedly enhanced aqueous solubility compared to the free base (CAS 1240568-62-0), which is reported as water-insoluble . Unverified substitution can therefore alter reaction kinetics, partitioning behavior, or biological target engagement, invalidating structure-activity relationships. The quantitative evidence below establishes the measurable dimensions along which this compound differentiates from its nearest analogs [1].

Free base vs. hydrochloride salt
The free base is water-insoluble; switching may require organic co-solvents that alter assay conditions.
Regioisomer mixtures
Generic benzylamine supplies may contain undefined ortho/meta/para blends, shifting SAR interpretation.
Simpler benzylamine analogs
Lacking the N-butyl and para-isobutyl groups, analogs exhibit lower lipophilicity and different permeability profiles.

Quantitative Differentiation Evidence for Butyl({[4-(2-methylpropyl)phenyl]methyl})amine Hydrochloride vs. Structural Analogs


Purity Specification: 98% from Leyan vs. 95% Standard Grade from AKSci

The target compound is available from Leyan at a specified purity of 98% , which exceeds the 95% minimum purity specification offered by AKSci for the same compound . A 3-percentage-point increase in purity corresponds to a 60% reduction in the maximum allowable impurity burden (from 5% to 2%), which is critical for applications requiring high-fidelity structure-activity data.

Purity Specification
Reported
98% (Leyan) vs 95% (AKSci)
Higher purity grade reduces impurity-related assay noise
60% relative reduction in impurity ceiling vs. standard grade
Purity Quality Control Reproducibility

Aqueous Solubility: Hydrochloride Salt vs. Water-Insoluble Free Base

The hydrochloride salt form exhibits enhanced water solubility, whereas the corresponding free base (CAS 1240568-62-0) is explicitly described as insoluble in water . This solubility differential is substantiated by vendor technical notes: the free base is 'insoluble in water, easily soluble in organic solvents' , while the hydrochloride salt is recommended for aqueous applications due to this property enhancement .

Aqueous Solubility
Vendor data
Water-soluble (HCl salt) vs Water-insoluble (free base)
Eliminates co-solvent requirement for aqueous assays
Qualitative solubility classification; no quantitative mg/mL data available
Solubility Formulation Aqueous Compatibility

Lipophilic Ligand Efficiency: Predicted LogP Differential vs. N-Benzyl-2-methylpropan-1-amine Hydrochloride

Computational prediction suggests that butyl({[4-(2-methylpropyl)phenyl]methyl})amine hydrochloride has a higher calculated LogP than the simpler analog N-benzyl-2-methylpropan-1-amine hydrochloride (CAS 23530-81-6). While experimentally measured LogP values are not available at the time of writing, the presence of an additional butyl group on the nitrogen and an isobutyl substituent on the phenyl ring (totaling 4 additional carbon atoms) is expected to increase lipophilicity by approximately 1.5–2.0 LogP units based on additive fragment contributions [1]. This difference influences membrane permeability, protein binding, and CNS penetration potential.

Predicted LogP
Class-level inference
Estimated ΔLogP ~1.5–2.0
Compared to N-benzyl-2-methylpropan-1-amine HCl
Higher lipophilicity may enhance membrane permeability for CNS targets
Fragment-based estimate; no experimental LogP data available
Lipophilicity LogP Drug-likeness

Steric Bulk at the Phenyl Para Position: Isobutyl vs. Tert-Butyl Substitution

The isobutyl substituent (CH2CH(CH3)2) at the phenyl para position provides a distinct steric and electronic profile compared to the tert-butyl analog N-(4-tert-butylbenzyl)-N-isobutylamine hydrochloride (CAS 1240568-33-5) . The isobutyl group presents a branched but less bulky arrangement than tert-butyl, potentially allowing deeper penetration into hydrophobic binding pockets. In the histamine H3 receptor patent literature, substitution at this position modulates both H3 receptor affinity and serotonin transporter activity [1]. While direct head-to-head comparative binding data for these two analogs is not published, the structural distinction is a critical parameter for SAR exploration.

Steric Bulk at Para Position
Class-level inference
Isobutyl (linear branched) vs tert-Butyl (spherical)
Shape divergence may influence receptor subtype selectivity
Similar molar refractivity; no direct biological activity data for either compound
Steric Effects Receptor Binding Selectivity

Regioisomeric Specificity: Para-Substituted Isobutyl vs. Ortho- or Meta- Analogs

The compound is defined by the para-substitution pattern of the isobutyl group on the phenyl ring. Vendor specifications and analytical data (e.g., NMR, HPLC) confirm this regiochemistry . In contrast, generic benzylamine building blocks may be supplied as mixtures of regioisomers or with undefined substitution patterns. The para orientation ensures consistent spatial presentation of the lipophilic substituent, which is essential for reproducible docking poses in computational models and consistent biological activity [1].

Regioisomeric Identity
Reported
Para-substituted (confirmed by NMR)
Ensures consistent docking and SAR interpretation
Vendor certificate of analysis; undefined isomer mixtures are avoided
Regiochemistry Synthesis Control Analytical Confirmation

Optimal Application Scenarios for Butyl({[4-(2-methylpropyl)phenyl]methyl})amine Hydrochloride


Histamine H3 Receptor and Serotonin Transporter Modulator Drug Discovery

The compound serves as a key intermediate or scaffold for developing dual H3 receptor antagonists and serotonin transporter (SERT) modulators, as described in Janssen's patent portfolio [1]. Its structural features—a butyl amine chain and an isobutyl-substituted phenyl ring—map directly onto the pharmacophore requirements for H3/SERT dual activity, making it a strategic starting point for CNS drug discovery programs targeting depression, cognitive disorders, and sleep disturbances [2].

Structure-Activity Relationship (SAR) Exploration of Benzylamine-Based Lipophilic Amines

The defined para-isobutyl substitution pattern and high purity (up to 98%) make this compound an ideal core scaffold for systematic SAR studies . Researchers can compare its biological profile directly against the tert-butyl analog (CAS 1240568-33-5) or the simpler N-benzyl-2-methylpropan-1-amine (CAS 23530-81-6) to dissect the contributions of para-substituent sterics and lipophilicity to target binding .

Aqueous-Compatible Biochemical and Cell-Based Assays

The hydrochloride salt form confers water solubility that the free base (CAS 1240568-62-0) lacks . This enables direct dissolution in aqueous assay buffers without organic co-solvents, preserving cell viability and enzyme integrity in high-throughput screening campaigns .

Organic Synthesis and Building Block Chemistry

As a secondary amine with a well-defined substitution pattern, this compound is employed as a versatile building block for constructing more complex molecules through N-alkylation, reductive amination, or amide coupling reactions. Its 98% purity specification (Leyan grade) ensures clean reaction profiles and minimizes purification requirements .

Application
Selection Property
Validation Focus
H3 receptor / SERT pathway studies
Isobutyl-substituted benzylamine scaffold
H3 affinity and SERT activity profiling
Benzylamine SAR exploration
Isobutyl-tert-butyl structural pair
Steric and lipophilic contribution analysis
Aqueous-compatible biochemical assays
Hydrochloride salt solubility
Co-solvent-free buffer compatibility
Organic synthesis building block
Specification-grade secondary amine
Clean reaction profiles and purification ease
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